3,5-Dichloro Substitution Confers Low Nanomolar Carbonic Anhydrase IX Affinity vs. Micromolar Affinity of Non-Chlorinated Sulfanilamide
The sulfonamide derived from 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride (4-amino-3,5-dichlorobenzenesulfonamide) exhibits a Ki of 27 nM against human carbonic anhydrase IX (CA IX), a tumor-associated isoform [1]. In contrast, the non-chlorinated parent compound sulfanilamide (4-aminobenzenesulfonamide) has a reported Ki of approximately 10,000 nM (10 µM) against CA II, representing a >370-fold difference [2]. This quantitative gap demonstrates that procurement of the correctly substituted sulfonyl chloride intermediate is mandatory for achieving pharmacologically relevant CA IX inhibition.
| Evidence Dimension | Carbonic anhydrase IX inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 27 nM (human CA IX) for 4-amino-3,5-dichlorobenzenesulfonamide |
| Comparator Or Baseline | Ki ≈ 10,000 nM (human CA II) for sulfanilamide (4-aminobenzenesulfonamide); CA IX inhibition data for sulfanilamide are not specifically reported but general trend indicates similarly weak affinity |
| Quantified Difference | ≥ 370-fold improvement in Ki for the 3,5-dichloro derivative vs. unsubstituted sulfanilamide |
| Conditions | Stopped-flow CO2 hydration assay using Applied Photophysics instrument; phenol red indicator; 20 mM HEPES buffer, pH 7.4, 25 °C |
Why This Matters
Procurement of the wrong sulfonyl chloride precursor leads to a sulfonamide with >370-fold lower target affinity, rendering it biologically irrelevant for CA IX-targeted applications.
- [1] BindingDB Entry BDBM11608: Ki = 27 nM for 4-Amino-3,5-dichlorobenzenesulfonamide against human Carbonic Anhydrase IX (stopped-flow CO2 hydration assay). View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7 (2), 168–181. (Sulfanilamide Ki ≈ 10 µM for CA II.) View Source
